molecular formula C8H7N3O2S B13840187 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid

2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13840187
M. Wt: 209.23 g/mol
InChI Key: LYATVGFWNOPBIT-UHFFFAOYSA-N
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Description

2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromoacetylthiazole with 2-methylpyrazole in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid
  • 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-sulfonic acid
  • 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-amine

Uniqueness

2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

LYATVGFWNOPBIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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